![molecular formula C14H25FN2O2 B12986709 tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12986709.png)
tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluoro substituent. Common reagents used in these reactions include tert-butyl carbamate, fluoroalkylating agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate
- tert-Butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
Uniqueness
tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate is unique due to its specific fluoro substituent, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H25FN2O2 |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4R)-2-fluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-11-8-10(15)9-14(11)4-6-16-7-5-14/h10-11,16H,4-9H2,1-3H3,(H,17,18)/t10-,11-/m1/s1 |
InChI Key |
YLQYNDYHKKRTOD-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC12CCNCC2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


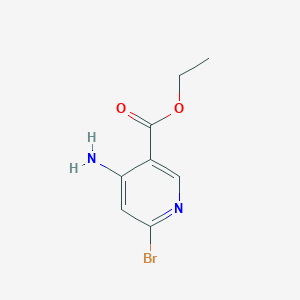
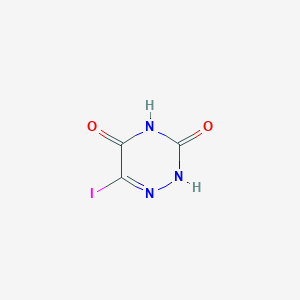
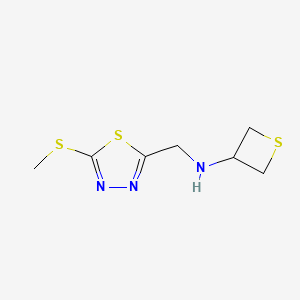
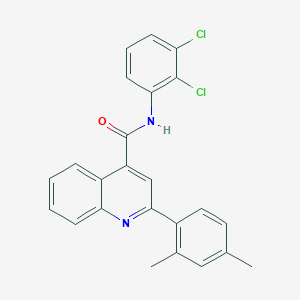
![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B12986658.png)
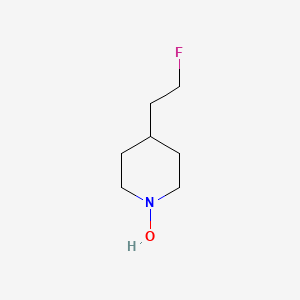
![Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12986663.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12986674.png)

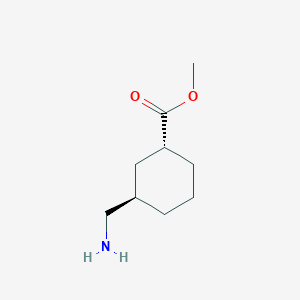
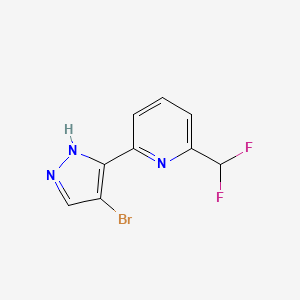
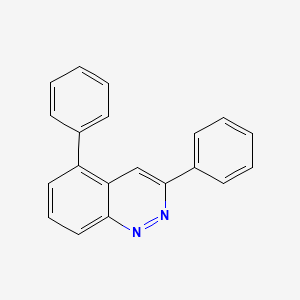
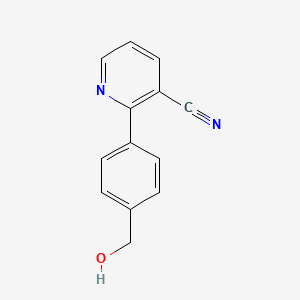
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12986724.png)
